Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-
Overview
Description
Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-: is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms and substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]- typically involves the hydrogenation of pyridine derivatives. One common method includes the catalytic hydrogenation of 4-[4-(trifluoromethyl)phenyl]pyridine using a palladium catalyst under high pressure and temperature conditions . Another approach involves the reduction of 4-[4-(trifluoromethyl)phenyl]pyridine using sodium borohydride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient hydrogenation and high yield. The process involves the use of palladium or platinum catalysts and operates under controlled temperature and pressure to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: It can be further reduced to fully saturated pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the trifluoromethylphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry: In the industrial sector, Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]- is used in the production of agrochemicals and specialty chemicals. Its derivatives are employed as intermediates in the synthesis of herbicides, insecticides, and other agricultural products .
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,6-Tetrahydro-4-phenyl-pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-5,16H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTLANBQTZXEKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199942 | |
Record name | 1,2,3,6-Tetrahydro-4-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67259-64-7 | |
Record name | 1,2,3,6-Tetrahydro-4-[4-(trifluoromethyl)phenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67259-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,6-Tetrahydro-4-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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